
Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of 3-(4-hydroxyphenyl)prop-2-enoic acid, where the hydroxyl group is replaced by a triacontyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with triacontanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Triacontyl 3-(4-methoxyphenyl)prop-2-enoate
- Triacontyl 3-(4-chlorophenyl)prop-2-enoate
- Triacontyl 3-(4-nitrophenyl)prop-2-enoate
Uniqueness
Triacontyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143200-86-6 |
|---|---|
Molecular Formula |
C39H68O3 |
Molecular Weight |
585.0 g/mol |
IUPAC Name |
triacontyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H68O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-36-42-39(41)35-32-37-30-33-38(40)34-31-37/h30-35,40H,2-29,36H2,1H3 |
InChI Key |
DUIIKPOJUKGTSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12548910.png)
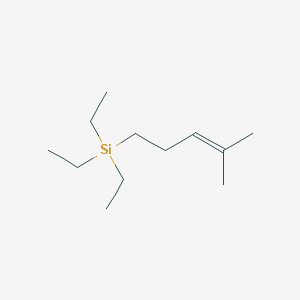
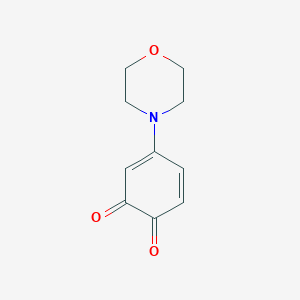
![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
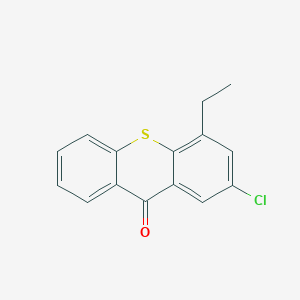
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)
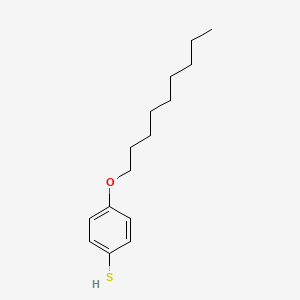
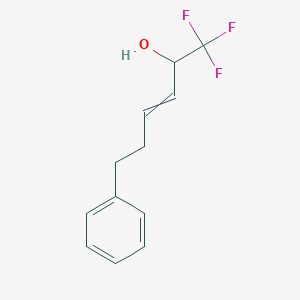
![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)
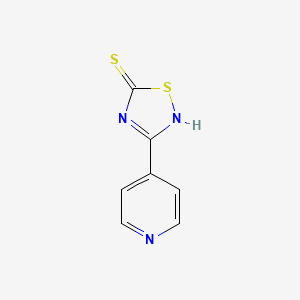

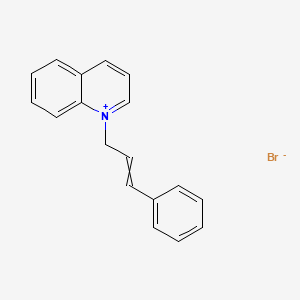
![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)

